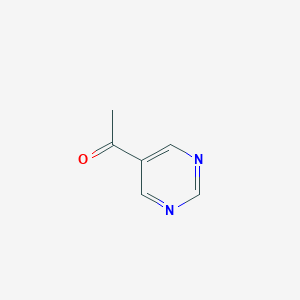

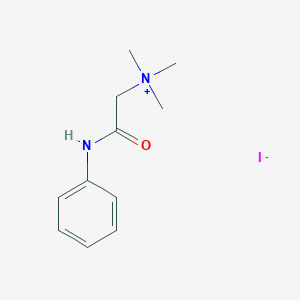

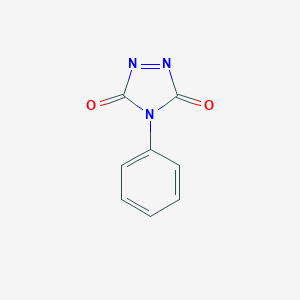

![molecular formula C21H18F3N3O3S B120400 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide CAS No. 425680-38-2](/img/structure/B120400.png)

2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C21H18F3N3O3S and its molecular weight is 449.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Monitoring

Microbial Degradation and Environmental Fate : Studies emphasize the importance of understanding the microbial degradation pathways of PFAS and their environmental fate. Liu and Avendaño (2013) provide insights into how microbial degradation can transform PFAS into perfluorocarboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs), which are of significant regulatory concern due to their persistence and toxicity【Liu & Avendaño, 2013】(https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt).

Monitoring and Bioaccumulation : Burkhard (2021) reviewed bioconcentration and bioaccumulation data for PFAS across aquatic species, highlighting the need for further research on the bioaccumulation potential of these substances【Burkhard, 2021】(https://consensus.app/papers/evaluation-published-bioconcentration-factor-burkhard/2c7fc6594fde5129bdd63c9edbd3d06a/?utm_source=chatgpt). Similarly, Bekele et al. (2020) focused on the lithological separation and mapping of PFAS mixtures in contaminated sites, pointing out significant concentrations of PFAS in vadose zone soils acting as ongoing contamination sources【Bekele et al., 2020】(https://consensus.app/papers/separation-lithological-mapping-pfas-mixtures-vadose-bekele/664c3442afd255c49f635ef78d4d5dd4/?utm_source=chatgpt).

Human Health Risks

Immunotoxicity and Endocrine Disruption : DeWitt et al. (2009) and Coperchini et al. (2017) provide reviews on the immunotoxicity and thyroid disruption potential of PFOS and PFOA, respectively. These studies highlight altered inflammatory responses and potential hypothyroidism in humans exposed to these compounds【DeWitt et al., 2009】(https://consensus.app/papers/immunotoxicity-perfluorooctanoic-perfluorooctane-dewitt/80d10495ef37547aa6d77b5e93325966/?utm_source=chatgpt), 【Coperchini et al., 2017】(https://consensus.app/papers/thyroid-disruption-perfluorooctane-sulfonate-pfos-coperchini/410ac7fdba2a581fbaf6c75a91167d4c/?utm_source=chatgpt).

Exposure through Drinking Water : Domingo and Nadal (2019) reviewed the human health risks associated with PFAS exposure through drinking water, emphasizing the significance of drinking water as a source of human exposure to PFAS【Domingo & Nadal, 2019】(https://consensus.app/papers/exposure-polyfluoroalkyl-substances-pfas-drinking-water-domingo/39a692b6e4d85ffba3845dfe6c1de912/?utm_source=chatgpt).

Treatment and Remediation Techniques

Adsorption and Removal Techniques : Gagliano et al. (2019) critically reviewed the adsorption techniques for the removal of PFAS from water, discussing the challenges in adsorbent regeneration and the differential efficacy in removing long-chain versus short-chain PFAS【Gagliano et al., 2019】(https://consensus.app/papers/removal-poly-perfluoroalkyl-substances-pfas-water-gagliano/780de5475c6157949954785fd7062c98/?utm_source=chatgpt).

Novel Compounds and Synthesis

Emerging PFAS and Analytical Methods : Munoz et al. (2019) provided an up-to-date review on emerging fluoroalkylether substances, including novel analytical methods for their detection in environmental and biomonitoring samples【Munoz et al., 2019】(https://consensus.app/papers/analysis-f53b-genx-adona-emerging-fluoroalkylether-munoz/f05e96d5560e5479832640a9036c6cfc/?utm_source=chatgpt).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3S/c1-15-7-9-19(10-8-15)31(29,30)27(14-20(28)26-17-5-3-11-25-13-17)18-6-2-4-16(12-18)21(22,23)24/h2-13H,14H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJWDWOZKFHUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359780 |

Source

|

| Record name | 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425680-38-2 |

Source

|

| Record name | 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

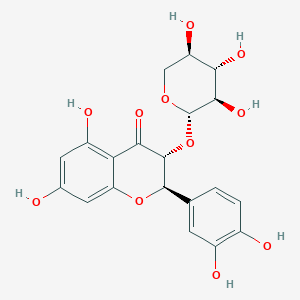

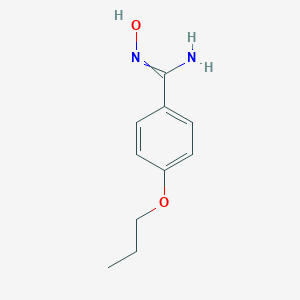

![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)

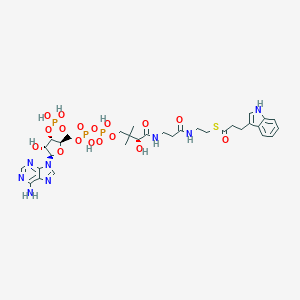

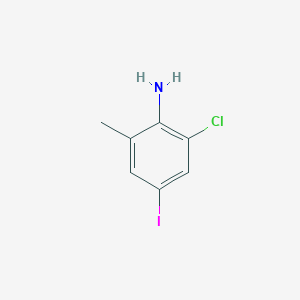

![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)

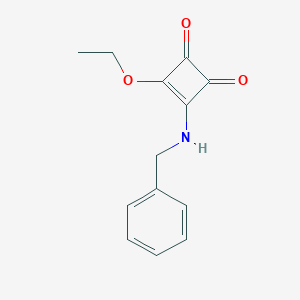

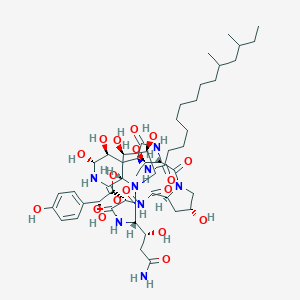

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)